molecular formula C13H13ClN2 B6330844 Biphenyl-2-carboxamidine hydrochloride CAS No. 1172884-33-1

Biphenyl-2-carboxamidine hydrochloride

Cat. No. B6330844
CAS RN: 1172884-33-1
M. Wt: 232.71 g/mol
InChI Key: XBTMILIXFBILPH-UHFFFAOYSA-N
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Description

Biphenyl-2-carboxamidine hydrochloride, commonly referred to as BPC-HCl, is an organic compound that belongs to the class of aminocarboxamides. It is a white crystalline solid with a molecular weight of 177.64 g/mol and a melting point of 111-112°C. BPC-HCl has been used in various scientific and industrial applications, such as as a reagent in organic synthesis and as a catalyst in pharmaceuticals. Its unique structure and properties make it an attractive choice for a wide range of research and development activities.

Scientific Research Applications

BPC-HCl has been used in a variety of scientific research applications, such as in the synthesis of novel compounds and in the study of enzyme inhibition. It has also been used in the synthesis of inhibitors of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. BPC-HCl has also been used in the synthesis of new compounds with potential anti-cancer and anti-inflammatory properties.

Mechanism of Action

BPC-HCl is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters and is responsible for the breakdown of serotonin, dopamine, and norepinephrine. BPC-HCl binds to the active site of MAO and prevents it from breaking down these neurotransmitters. This can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects
BPC-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. This can have therapeutic effects, such as improved mood, increased alertness, and reduced anxiety. BPC-HCl has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

BPC-HCl has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to its use. It is a relatively toxic compound, so it must be handled with care. It is also not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are several potential future directions for research involving BPC-HCl. One possible direction is to investigate its potential as a therapeutic agent for treating depression and other mental health conditions. Another potential direction is to investigate its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, such as those involved in the metabolism of drugs. Finally, further research could be done to explore its potential as an additive in industrial processes.

Synthesis Methods

BPC-HCl is synthesized by a two-step process. The first step involves the reaction of biphenyl-2-carboxylic acid with hydrochloric acid in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction produces the corresponding carboxamidine hydrochloride salt, which is then reacted with an aqueous solution of sodium bicarbonate to produce the final product. The overall reaction is as follows:
Biphenyl-2-carboxylic acid + Hydrochloric acid → Biphenyl-2-carboxamidine hydrochloride + Water

properties

IUPAC Name

2-phenylbenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H3,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTMILIXFBILPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938692
Record name [1,1'-Biphenyl]-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-2-carboxamidine hydrochloride

CAS RN

1172884-33-1, 175692-06-5
Record name [1,1′-Biphenyl]-2-carboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172884-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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